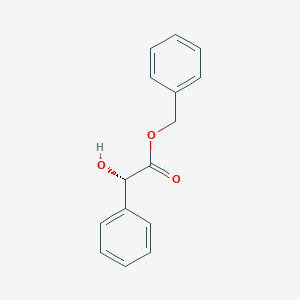

(S)-benzyl 2-hydroxy-2-phenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Reactions

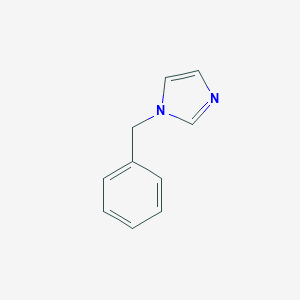

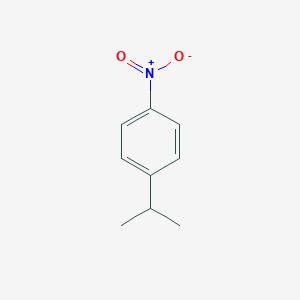

(S)-benzyl 2-hydroxy-2-phenylacetate plays a significant role in the field of synthetic chemistry. For instance, the compound has been involved in the synthesis of 1-(2-Hydroxy-5-methylphenyl)phenethylamine through a series of reactions including rearrangement and hydrolysis, showcasing its versatility as a precursor in complex organic syntheses (Wu Jia-sheng, 2003). Furthermore, its application in iron-catalyzed benzylation of 1,3-dicarbonyl compounds has been documented, demonstrating its utility in creating pharmaceutically relevant molecules under mild conditions (Jette Kischel et al., 2007).

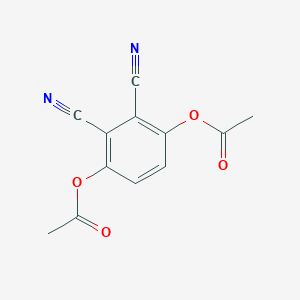

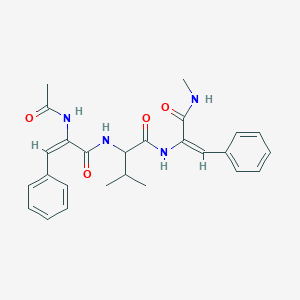

Photodecarboxylative Benzylations

Photodecarboxylative benzylations of phthalimides with phenylacetates, including derivatives of (S)-benzyl 2-hydroxy-2-phenylacetate, have led to the formation of benzylated hydroxyphthalimidines. This reaction demonstrates the compound's ability to participate in photochemical transformations, yielding products with potential pharmaceutical applications (Fadi Hatoum et al., 2009).

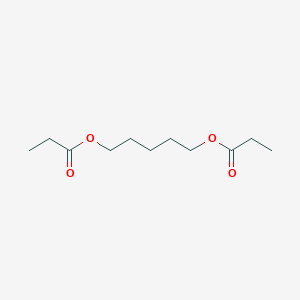

Electrocarboxylation and CO2 Utilization

Electrocarboxylation in supercritical CO2 has been explored using benzyl chloride, a related compound, to synthesize phenylacetic acid, highlighting potential pathways for (S)-benzyl 2-hydroxy-2-phenylacetate in sustainable chemical synthesis through CO2 utilization (S. Chanfreau et al., 2008). Additionally, the Ni-catalyzed carboxylation of benzyl halides with CO2 underlines the compound's relevance in carbon capture and utilization strategies, producing phenylacetic acids under mild conditions (Thierry León et al., 2013).

Catalytic Arylation and Oxidative Processes

Copper-catalyzed oxidative decarboxylative arylation of benzothiazoles with phenylacetic and α-hydroxyphenylacetic acids, akin to (S)-benzyl 2-hydroxy-2-phenylacetate, showcases the compound's applicability in synthesizing aromatic compounds. This process, utilizing O2 as the sole oxidant, demonstrates its potential in green chemistry and pharmaceutical synthesis (Q. Song et al., 2013).

Mechanism of Action

Target of Action

Benzyl esters, a group to which this compound belongs, are known to interact with various enzymes and proteins in the body .

Mode of Action

Esters, including benzyl esters, typically undergo hydrolysis in the presence of water and an acid or base catalyst . This reaction results in the formation of an alcohol and a carboxylic acid . In the case of L-(+)-Mandelic Acid Benzyl Ester, the products would be benzyl alcohol and mandelic acid.

Biochemical Pathways

The hydrolysis of esters, including benzyl esters, is a common biochemical reaction that can affect various metabolic pathways .

Pharmacokinetics

It is known that the unnatural benzyl ester is less likely to experience enzymatic hydrolysis in living cells . This suggests that the compound may have a relatively long half-life in the body, potentially leading to prolonged effects.

Result of Action

The hydrolysis of benzyl esters can result in the release of benzyl alcohol and a carboxylic acid, both of which can have various effects on cells and tissues .

Action Environment

The action of L-(+)-Mandelic Acid Benzyl Ester can be influenced by various environmental factors. For example, the rate of hydrolysis of the ester bond in the compound can be affected by the pH of the environment . Additionally, the presence of certain enzymes or other biological molecules could potentially influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

benzyl (2S)-2-hydroxy-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKWZVQEMSKSBU-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601044499 |

Source

|

| Record name | Benzyl (2S)-hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-benzyl 2-hydroxy-2-phenylacetate | |

CAS RN |

62173-99-3 |

Source

|

| Record name | Benzyl (2S)-hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)

![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)

![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)